Ethyl 4-chloropyrrolo[1,2-B]pyridazine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-chloropyrrolo[1,2-b]pyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)7-6-12-13-5-3-4-8(13)9(7)11/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXYKDLFJFGLBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CN2N=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701165208 | |
| Record name | Pyrrolo[1,2-b]pyridazine-3-carboxylic acid, 4-chloro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701165208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1400688-74-5 | |
| Record name | Pyrrolo[1,2-b]pyridazine-3-carboxylic acid, 4-chloro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1400688-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolo[1,2-b]pyridazine-3-carboxylic acid, 4-chloro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701165208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloropyrrolo[1,2-B]pyridazine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloropyridazine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired product. The reaction conditions often require heating and the use of solvents such as ethanol or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloropyrrolo[1,2-B]pyridazine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrrolo[1,2-B]pyridazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Ethyl 4-chloropyrrolo[1,2-B]pyridazine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound’s unique structure makes it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It is employed in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of Ethyl 4-chloropyrrolo[1,2-B]pyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Research Findings and Data
Physicochemical Properties
Key Challenges and Considerations
- Purity : Commercial analogs like Ethyl 4-oxo-pyrrolo[1,2-B]pyridazine-3-carboxylate are available at ≥97% purity, but chloro derivatives may require rigorous purification to remove byproducts (e.g., dihydroxy impurities) .
- Stability : Ethyl esters are more hydrolytically stable than methyl esters, but chloro substituents may render compounds light-sensitive .
- Positional Effects : Substituents at C4 (pyrrolopyridazines) vs. C6 (imidazopyridazines) influence steric accessibility and electronic distribution, impacting reactivity .
Biological Activity
Ethyl 4-chloropyrrolo[1,2-B]pyridazine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and case reports.
Chemical Structure and Properties
- Molecular Formula : C10H9ClN2O
- Molecular Weight : 224.64 g/mol
- CAS Number : 1400688-74-5
The compound features a pyrrolo[1,2-B]pyridazine core with a chlorine substituent at the 4-position and an ethyl ester at the carboxylic acid moiety. This structural configuration is crucial for its biological activity.
Biological Activity Overview
This compound has been implicated in various biological processes, including:
- Anticancer Activity : Several studies have reported that derivatives of pyrrolo[1,2-B]pyridazines exhibit potent anticancer effects. For instance, compounds similar to this compound have shown selective inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
- Inhibition of Protein Kinases : Research indicates that this compound may act as an inhibitor of specific protein kinases involved in cancer signaling pathways. The modulation of these pathways can lead to decreased tumor growth and improved therapeutic outcomes in preclinical models .
- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties, potentially offering benefits in neurodegenerative diseases. The mechanism involves the reduction of oxidative stress and inflammation in neural tissues .
The biological activity of this compound can be attributed to several key mechanisms:
- Kinase Inhibition : The compound selectively inhibits serine/threonine kinases such as PKB (Akt), which is involved in cell survival and proliferation signaling pathways. This inhibition disrupts the signaling cascades that promote cancer cell survival .
- Apoptosis Induction : By modulating apoptotic pathways, this compound can trigger programmed cell death in cancer cells. Studies show that it activates caspases and upregulates pro-apoptotic factors while downregulating anti-apoptotic proteins .
- Cell Cycle Arrest : this compound has been observed to induce cell cycle arrest at various phases (G1/S or G2/M), thereby inhibiting cancer cell proliferation effectively .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Induces apoptosis in various cancer cell lines | |
| Kinase Inhibition | Selectively inhibits PKB (Akt) | |
| Neuroprotection | Reduces oxidative stress in neuronal cells |
Case Study Example
In a study investigating the effects of this compound on human tumor xenografts in mice, researchers found that treatment led to a significant reduction in tumor size compared to control groups. The mechanism was linked to the compound's ability to inhibit PKB signaling pathways, thus promoting apoptosis within the tumor microenvironment .
Q & A
Q. Basic
- ¹H/¹³C NMR : Key signals include the ethyl ester group (δ ~4.3 ppm, quartet; δ ~60–62 ppm for ester carbonyl) and aromatic protons (δ 6.7–8.0 ppm) .
- LCMS : Molecular ion peaks ([M+H]⁺) at m/z 225–395 confirm molecular weight .
- IR : Strong carbonyl stretches (~1700 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .
How can X-ray crystallography using SHELX software resolve ambiguities in the compound’s molecular structure?
Advanced
SHELX programs (e.g., SHELXL) refine crystal structures by:
- Data fitting : High-resolution diffraction data (≤1.0 Å) improves bond-length and angle accuracy .
- Twinned data handling : SHELXL’s twin-law algorithms resolve overlapping reflections in non-merohedral twins .
- Validation : R-factor convergence (<5%) and displacement parameter checks ensure structural reliability .
What strategies address contradictions between computational predictions and experimental data in structural analysis?
Q. Advanced
- Conformational analysis : Apply Cremer-Pople parameters to quantify ring puckering deviations from planar models .
- DFT benchmarking : Compare computed vs. experimental NMR shifts (RMSD <0.5 ppm for ¹H) to validate structures .
- Multi-method validation : Cross-reference XRD, NMR, and HRMS data to resolve discrepancies (e.g., unexpected NOEs in NMR vs. XRD torsional angles) .
How do reaction conditions influence regioselectivity in substitution reactions of the compound?
Q. Advanced
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor nucleophilic attack at the 4-position due to charge stabilization .
- Base strength : Strong bases (e.g., Cs₂CO₃) deprotonate reactive sites selectively, reducing isomer formation .
- Temperature : Lower temperatures (<50°C) minimize rearrangement, as seen in the synthesis of imidazo[1,2-b]pyridazine derivatives .
What are the best practices for handling and storing this compound to ensure stability?
Q. Basic
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .
- Safety : Use fume hoods for handling; avoid inhalation/contact (classified as harmful per MSDS) .
How can Cremer-Pople parameters be applied to analyze the compound’s ring conformation, and what challenges arise?
Q. Advanced
- Parameter calculation : Define puckering amplitude (q) and phase angle (φ) using atomic coordinates from XRD .
- Challenges : Non-planar distortions in fused rings complicate parameter interpretation; multi-ring systems require segmented analysis .
What chromatographic methods are recommended for purifying the compound, and how are solvent systems selected?
Q. Basic
- Flash chromatography : Use silica gel with ethyl acetate/hexane gradients (0–30%) for optimal separation .
- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) achieve >95% purity .
How to resolve discrepancies between LCMS and NMR data when confirming molecular identity?
Q. Advanced
- Impurity profiling : LCMS detects trace by-products (e.g., de-esterified analogs) not visible in NMR .
- Deuterated solvent effects : Confirm that NMR peaks align with expected shifts (e.g., DMSO-d₆ vs. CDCl₃) .
What computational methods complement experimental techniques in predicting the compound’s reactivity and interaction sites?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
